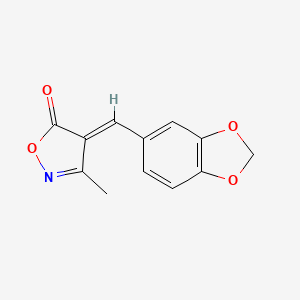
4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone, also known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1970s and has since been studied for its potential applications in scientific research. In
作用機序
The exact mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. This may lead to increased serotonin release and activation of downstream signaling pathways. 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone may also interact with other neurotransmitter systems, such as dopamine and norepinephrine, to produce its effects.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone has been shown to produce a range of biochemical and physiological effects in animal models. These effects include increased locomotor activity, altered body temperature, and changes in heart rate and blood pressure. 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone has also been shown to produce changes in brain activity, particularly in regions involved in reward and motivation.
実験室実験の利点と制限
4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-documented synthesis method. It also has a relatively long half-life, which allows for longer experiments. However, 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone is a controlled substance and requires special licensing and handling procedures. It also has potential safety concerns and may produce adverse effects in animal models.
将来の方向性
There are several future directions for research on 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use as a tool for studying the neurobiology of reward and motivation. Further research is needed to fully understand the mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone and its potential applications in scientific research.
合成法
The synthesis of 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone involves the condensation of 3-methyl-2-nitroso-5-phenyl-2,3-dihydro-1H-pyrazine with 1,3-benzodioxole-5-carboxaldehyde in the presence of a reducing agent. The resulting product is then reduced to 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone. The synthesis of 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone is relatively straightforward and has been well-documented in the literature.
科学的研究の応用
4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone has also been shown to have effects on dopamine and norepinephrine receptors, which are involved in the regulation of reward, motivation, and attention.
特性
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-7-9(12(14)17-13-7)4-8-2-3-10-11(5-8)16-6-15-10/h2-5H,6H2,1H3/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZOINRTUOVWGH-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5(4H)-isoxazolone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)
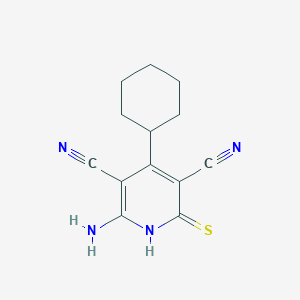

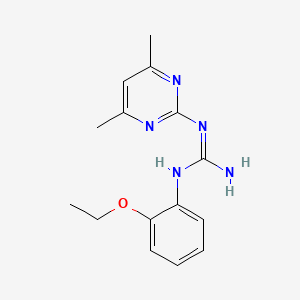


![3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5910355.png)
![3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5910357.png)
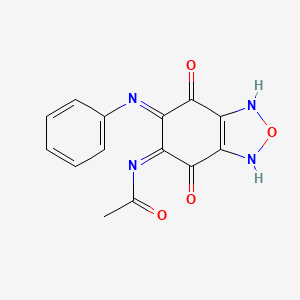

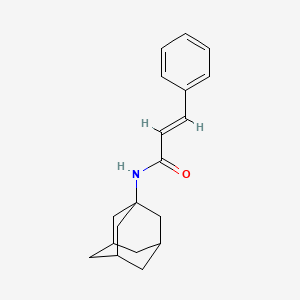


![2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5910397.png)